molecular formula C16H10O5 B5782008 2-[(5-methyl-2-furyl)methylene]-1,3-dioxo-5-indanecarboxylic acid

2-[(5-methyl-2-furyl)methylene]-1,3-dioxo-5-indanecarboxylic acid

Cat. No. B5782008
M. Wt: 282.25 g/mol
InChI Key: HFBPGPCQLGTIFM-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-methyl-2-furyl)methylene]-1,3-dioxo-5-indanecarboxylic acid is a synthetic compound that is widely used in scientific research. It is commonly referred to as MIDA (MIDA boronate) and is a versatile compound that has multiple applications in various fields of research. MIDA is a boronic acid derivative that is formed by the reaction of 5-methyl-2-furaldehyde and indane-1,3-dione.

Mechanism of Action

MIDA boronates act as ligands for transition metal catalysts. They form stable complexes with transition metals such as palladium and nickel, which can then be used in various reactions. MIDA boronates also act as protecting groups for boronic acids, which can be deprotected under mild conditions using fluoride.
Biochemical and Physiological Effects:
MIDA has no known biochemical or physiological effects as it is not used as a drug or medication. It is solely used in scientific research.

Advantages and Limitations for Lab Experiments

MIDA has several advantages in scientific research. It is a stable compound that can be easily synthesized and purified. MIDA boronates are also stable and can be stored for long periods of time, making them useful in large-scale reactions. However, MIDA boronates are expensive and may not be suitable for all reactions. They also require specialized equipment and expertise to handle.

Future Directions

There are several future directions for the use of MIDA in scientific research. One area of research is the development of new MIDA boronates that can be used in a wider range of reactions. Another area of research is the use of MIDA boronates in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the use of MIDA in catalysis and materials science is an area of active research.

Synthesis Methods

The synthesis of MIDA involves the reaction of 5-methyl-2-furaldehyde and indane-1,3-dione in the presence of a base such as potassium carbonate and a boronic acid. The reaction takes place under reflux conditions in an organic solvent such as toluene or dimethylformamide. The resulting product is purified by column chromatography to obtain pure MIDA.

Scientific Research Applications

MIDA has a wide range of applications in scientific research. It is commonly used in the field of organic synthesis as a protecting group for boronic acids. MIDA boronates are stable and can be used in a variety of reactions such as Suzuki-Miyaura cross-coupling reactions and other transition metal-catalyzed reactions. MIDA boronates are also used in the synthesis of various pharmaceuticals and agrochemicals.

properties

IUPAC Name

(2Z)-2-[(5-methylfuran-2-yl)methylidene]-1,3-dioxoindene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O5/c1-8-2-4-10(21-8)7-13-14(17)11-5-3-9(16(19)20)6-12(11)15(13)18/h2-7H,1H3,(H,19,20)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBPGPCQLGTIFM-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(5-methylfuran-2-yl)methylidene]-1,3-dioxoindene-5-carboxylic acid

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